Product packaging for Onchidal(Cat. No.:CAS No. 67656-42-2)

Onchidal

Cat. No.: B1677296
CAS No.: 67656-42-2
M. Wt: 276.4 g/mol
InChI Key: BEKQPDFPPJFVJP-AHSQCEKMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Onchidal is a naturally occurring neurotoxin isolated as a defensive secretion from the shell-less mollusc Onchidella binneyi . It functions as an irreversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine in synaptic junctions . This mechanism of action is shared with deadly nerve agents, yet this compound is structurally unique as it is not an organophosphorus or carbamate compound . Its inhibitory action is progressive and irreversible, with an apparent affinity (Kd) for the initial reversible binding to AChE of approximately 300 µM . Research indicates that irreversible inhibition results from either this compound itself or a reactive intermediate formed during enzyme-catalyzed hydrolysis, rather than from its hydrolysis products . The inhibition is not reversed by oxime reactivators, suggesting the mechanism does not involve acylation of the active site serine, which is typical for many other AChE inhibitors . Instead, the molecule's α,β-unsaturated aldehyde moiety is proposed to form a novel covalent bond with the enzyme, potentially with an active site tyrosine or other residue . Due to its novel and irreversible mechanism, this compound is a valuable tool in neuroscience research for probing the structure and function of acetylcholinesterase . It has been discussed in the context of inspiring the design of new classes of anticholinesterase insecticides and for identifying key amino acids involved in acetylcholine binding and hydrolysis . Furthermore, chemical reactivity studies have shown that this compound can act as an electrophile, forming covalent pyrrole adducts with primary amines, which supports the proposed molecular mechanism for its biological activity . This product, this compound, is intended For Research Use Only. It is not for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H24O3 B1677296 Onchidal CAS No. 67656-42-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

67656-42-2

Molecular Formula

C17H24O3

Molecular Weight

276.4 g/mol

IUPAC Name

[(1E,3E)-5-(2,2-dimethyl-6-methylidenecyclohexyl)-3-formylpenta-1,3-dienyl] acetate

InChI

InChI=1S/C17H24O3/c1-13-6-5-10-17(3,4)16(13)8-7-15(12-18)9-11-20-14(2)19/h7,9,11-12,16H,1,5-6,8,10H2,2-4H3/b11-9+,15-7+

InChI Key

BEKQPDFPPJFVJP-AHSQCEKMSA-N

SMILES

CC(=O)OC=CC(=CCC1C(=C)CCCC1(C)C)C=O

Isomeric SMILES

CC(=O)O/C=C/C(=C\CC1C(=C)CCCC1(C)C)/C=O

Canonical SMILES

CC(=O)OC=CC(=CCC1C(=C)CCCC1(C)C)C=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Onchidal

Origin of Product

United States

Biosynthetic Investigations of Onchidal

Proposed Biosynthetic Pathways of Sesquiterpenoids

Sesquiterpenoids, as C15 terpenoids, are derived from farnesyl pyrophosphate (FPP). genome.jpgenome.jp The biosynthesis of terpenoids, including sesquiterpenoids, primarily proceeds through two main pathways: the mevalonate (B85504) (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway. In plants, the MVA pathway is typically localized in the cytosol and is the source of IPP and DMAPP for sesquiterpene and triterpene biosynthesis, while the MEP pathway in plastids provides precursors for monoterpenes, diterpenes, and tetraterpenes. nih.gov However, exceptions exist, and in some cases, sesquiterpenes can originate from the MEP pathway. nih.gov

Both pathways produce the essential five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These isoprenoid units are then sequentially condensed by prenyltransferases to form longer chain precursors. For sesquiterpenoids, three isoprene (B109036) units are joined to form the 15-carbon precursor, farnesyl pyrophosphate (FPP). genome.jpgenome.jp

The general scheme for sesquiterpenoid biosynthesis from IPP and DMAPP via the mevalonate pathway is illustrated below:

Precursor/IntermediateDescription
Isopentenyl pyrophosphate (IPP)Five-carbon isoprenoid building block.
Dimethylallyl pyrophosphate (DMAPP)Isomer of IPP, initiates the condensation.
Geranyl pyrophosphate (GPP)C10 precursor formed from IPP and DMAPP.
Farnesyl pyrophosphate (FPP)C15 precursor formed from GPP and IPP.

FPP then serves as the substrate for sesquiterpene synthases, which catalyze the cyclization and rearrangement of FPP to generate the diverse array of sesquiterpene skeletons. genome.jpgenome.jp

Identification of Biosynthetic Precursors and Elucidation of Intermediates

While the general sesquiterpenoid pathway starting from FPP is established, the specific intermediates and the precise sequence of reactions leading to Onchidal are areas of ongoing research. This compound is a sesquiterpene acetate (B1210297) containing an α/β-unsaturated aldehyde and an acetate ester. mdpi.com Its structure suggests a modification of a core sesquiterpene skeleton.

Research indicates that this compound is a polypropionate-based metabolite, particularly in Onchidium species. researchgate.netird.fr This suggests that propionate (B1217596) units, rather than solely isoprene units derived from the MVA or MEP pathways, may play a significant role in the construction of the this compound skeleton in these molluscs. The strong resemblance between metabolites from Onchidium and certain cephalaspidean molluscs also encourages speculation about their biosynthetic relationships, potentially involving type I polyketide synthase (PKS) modules in an iterative manner for the biosynthesis of some polypropionate compounds. researchgate.net

Further studies investigating the electrophilic reactivity of this compound and related model compounds have provided insights into its potential biological interactions, suggesting the presence of a masked α,β-unsaturated 1,4-dialdehyde moiety. beilstein-journals.orgresearchgate.net This structural feature is proposed to contribute to its biological activity, such as feeding deterrence. beilstein-journals.org While this relates to the functional group, understanding how this masked dialdehyde (B1249045) is formed during biosynthesis is crucial for elucidating the complete pathway.

Enzymatic Catalysis and Genetic Determinants in this compound Biosynthesis

The transformation of precursors like FPP or propionate units into the complex structure of this compound is mediated by specific enzymes. Sesquiterpene synthases are key enzymes in the initial cyclization of FPP. genome.jpgenome.jp Subsequent modifications, such as oxidations, reductions, isomerizations, and esterifications, are catalyzed by other enzymes, likely including cytochrome P450 enzymes and esterases. researchgate.net

While specific enzymes and the genes encoding them directly involved in this compound biosynthesis in molluscs have not been extensively characterized in the provided search results, research on sesquiterpene biosynthesis in other organisms provides a framework. For example, in fungi, cytochrome P450 enzymes are involved in hydroxylation steps in sesquiterpene biosynthesis. researchgate.net The biosynthesis of polyketides, which share some similarities with polypropionate pathways potentially involved in this compound production, is carried out by polyketide synthases (PKS). researchgate.net

Identifying the specific enzymes and their corresponding genes in Onchidium species would require genomic and transcriptomic studies, followed by functional characterization of the identified enzymes. The fact that this compound is a defensive secretion implies the presence of specialized biosynthetic machinery within the mollusc's epidermal glands. ird.fr

Comparative Biosynthesis across Biological Sources (e.g., Molluscs vs. Fungi)

This compound has primarily been identified as a natural product of marine molluscs, particularly species of the genus Onchidella. wikipedia.orgmdpi.com It is produced as a defensive secretion by these air-breathing sea slugs. wikipedia.orgsciencemadness.org

Interestingly, some studies have also reported the presence of this compound in fungi. For instance, this compound was detected in the metabolome of Penicillium claviforme. nih.gov It has also been mentioned in the context of metabolites from Aspergillus terreus and Penicillium sclerotiorum, fungi isolated from Onchidium struma. sci-hub.se

The presence of this compound in both molluscs and fungi raises questions about the evolutionary origins and potential horizontal gene transfer of the biosynthetic pathway, or if convergent evolution has led to similar metabolic outcomes. In molluscs, the biosynthesis appears to involve polypropionate pathways. researchgate.net While the specific pathway in fungi producing this compound is not detailed in the search results, fungal biosynthesis of terpenoids typically involves the MVA pathway. researchgate.net

Comparing the genetic determinants and enzymatic steps in this compound production from these disparate sources could reveal whether the biosynthetic routes are analogous or entirely different. The association of this compound-producing fungi with Onchidium molluscs sci-hub.se might suggest a symbiotic relationship where the fungus contributes to the mollusc's chemical defense, or that the mollusc's environment influences the fungal metabolome. Further comparative studies are needed to fully understand the biosynthetic strategies employed by molluscs and fungi in producing this compound.

Chemical Synthesis and Analog Design Strategies

Strategies for Total Chemical Synthesis of Onchidal

The total synthesis of this compound presents a significant challenge due to its complex structure, particularly the masked 1,4-dialdehyde functionality. As of recent reports, a complete total synthesis of this compound has not yet been achieved. sciencemadness.org However, synthetic studies towards this compound and related compounds have explored various strategies and methodologies. auckland.ac.nzbeilstein-journals.org These efforts often focus on constructing the core sesquiterpene skeleton and incorporating or generating the reactive dialdehyde (B1249045) moiety or its masked form. auckland.ac.nzbeilstein-journals.org

Synthesis of this compound Analogues and Model Compounds

Given the challenges associated with the total synthesis of this compound, the synthesis of structurally simplified analogues and model compounds has been a productive approach to investigate its reactivity and biological mechanism. auckland.ac.nzresearchgate.netbeilstein-journals.org These analogues help in understanding the role of specific structural features, such as the masked 1,4-dialdehyde, in the observed biological activities. auckland.ac.nzresearchgate.netbeilstein-journals.org

Design Principles for Structural Simplification

Structural simplification of natural products like this compound is a common strategy in drug discovery and chemical biology to overcome synthetic difficulties and improve properties like pharmacokinetic profiles. nih.gov For this compound, design principles for simplification involve truncating unnecessary substructures while retaining the core pharmacophore or the reactive moiety believed to be responsible for its activity. researchgate.netbeilstein-journals.orgnih.gov This often focuses on the masked α,β-unsaturated 1,4-dialdehyde part of the molecule. researchgate.netbeilstein-journals.org Simplified analogues, such as n-pentyl and cyclohexylmethyl dialdehydes and enol acetates, have been synthesized to mimic the electrophilic reactivity of this compound. researchgate.netbeilstein-journals.orgnih.gov These simplified structures allow for more straightforward synthesis and facilitate studies on reactivity with model nucleophiles and proteins. researchgate.netbeilstein-journals.orgnih.gov

Synthetic Methodologies for Key Substructures (e.g., masked 1,4-dialdehyde moiety)

The masked 1,4-dialdehyde moiety is a crucial feature of this compound. researchgate.netbeilstein-journals.org Synthetic efforts towards this compound and its analogues often involve methodologies to construct or reveal this functionality. Studies have reported the synthesis of model 1,4-dialdehydes and their enol acetate (B1210297) forms, which serve as simplified representations of this compound's reactive center. auckland.ac.nzbeilstein-journals.orgnih.gov For instance, the preparation of n-pentyl dialdehydes and enol acetate involved steps such as Horner-Wadsworth-Emmons reaction, reduction, Dess-Martin oxidation, and acetylation. auckland.ac.nznih.gov Similarly, cyclohexylmethyl dialdehydes and enol acetate were synthesized using phosphonate (B1237965) intermediates, reduction, Dess-Martin oxidation, and acetylation. nih.gov These methodologies provide access to the key electrophilic substructures for reactivity studies. beilstein-journals.orgnih.gov

Here is a summary of yields for some synthetic steps in the preparation of model compounds:

Compound TypeReaction StepYield (%)Source
Para-substituted phenyl ethersMitsunobu reaction68–89 auckland.ac.nz
Para-substituted phenyl ethersHorner-Wadsworth-Emmons19–43 auckland.ac.nz
Para-substituted phenyl ethersReduction28–92 auckland.ac.nz
Para-substituted phenyl ethersDess-Martin oxidation60–98 auckland.ac.nz
Para-substituted phenyl ethersAcetylation30–58 auckland.ac.nz
n-pentyl dialdehydes (20)n-hexanal + LiOH·H2O60 nih.gov
n-pentyl dialdehydes (21)n-hexanal + LiOH·H2O10 nih.gov
Alcohol (22) from 20LiAlH4 reduction63 nih.gov
Alcohol (23) from 21LiAlH4 reduction67 nih.gov
Dialdehyde (15) from 27DMP oxidation49 nih.gov
Dialdehyde (16) from 28DMP oxidation73 nih.gov
Enol acetate (17) from 16Ac2O, pyridine43 nih.gov

Development of this compound Derivatives for Advanced Research

The development of this compound derivatives is crucial for advanced research aimed at understanding its biological targets and potential therapeutic applications. researchgate.netmdpi.com These derivatives can be designed to have modified reactivity, improved stability, or incorporated probes for studying interactions with biological molecules like proteins. researchgate.netbeilstein-journals.orgnih.gov Studies have shown that this compound and its analogues can react with proteins, such as lysozyme (B549824), forming covalent adducts and leading to protein cross-linking. researchgate.netbeilstein-journals.orgnih.gov This reactivity with amines, potentially via the unmasked 1,4-dialdehyde, is a key area of investigation. researchgate.netbeilstein-journals.org Derivatives with simplified structures have been used to demonstrate similar amine-selective reactivity, providing insights into the molecular mechanism of this compound's activity. researchgate.netbeilstein-journals.orgnih.gov Further research involves synthesizing derivatives that can help elucidate the precise binding sites and mechanisms of action, particularly concerning its reported acetylcholinesterase inhibition. auckland.ac.nzmdpi.com

Here are some examples of model compounds and their reactivity:

Compound TypeExample CompoundsReactivity with n-pentylamineReactivity with n-pentanethiolProtein Reactivity (Lysozyme)Source
This compoundThis compound (6)Rapid reaction, pyrrole (B145914) adductsNo reactionCovalent adducts, cross-linking researchgate.netbeilstein-journals.orgnih.gov
n-pentyl dialdehydes11, 12Rapid reaction, pyrrole adductsNo reactionSimilar to this compound researchgate.netbeilstein-journals.orgnih.gov
n-pentyl enol acetate13Rapid reaction, pyrrole adductsNo reactionSimilar to this compound researchgate.netbeilstein-journals.orgnih.gov
Cyclohexylmethyl dialdehydes15, 16Rapid reaction, pyrrole adductsNo reactionSimilar to this compound researchgate.netbeilstein-journals.orgnih.gov
Cyclohexylmethyl enol acetate17Rapid reaction, pyrrole adductsNo reactionSimilar to this compound researchgate.netbeilstein-journals.orgnih.gov

These studies highlight the importance of the masked or unmasked 1,4-dialdehyde moiety for the observed reactivity of this compound and its analogues. researchgate.netbeilstein-journals.org

Biological Activities and Mechanistic Studies Non Human in Vitro/in Vivo Models

Acetylcholinesterase (AChE) Inhibition and Molecular Mechanism of Action

Onchidal acts as a potent inhibitor of acetylcholinesterase. nih.govgazi.edu.tr Its inhibitory effect is characterized by a progressive and apparently irreversible interaction with the enzyme. nih.gov This distinguishes it from reversible inhibitors commonly used therapeutically. wikidoc.orgnih.gov

Irreversible Enzyme Inhibition Kinetics

Kinetic studies have demonstrated that this compound inhibits AChE in an irreversible manner. nih.govresearchgate.net The inhibition is progressive over time, indicating the formation of a stable complex with the enzyme. nih.gov The apparent affinity of this compound for initial reversible binding to AChE (Kd) was found to be approximately 300 µM, and the apparent rate constant for subsequent irreversible inhibition (kintact) was approximately 0.1 min⁻¹. nih.gov Interestingly, this compound also acts as a substrate for AChE, with a calculated kcat of 325 min⁻¹. nih.govresearchgate.net Approximately 3250 moles of this compound were hydrolyzed per mole of enzyme irreversibly inhibited. nih.govresearchgate.net

Kinetic Parameters of this compound Inhibition of AChE

ParameterValueUnitSource
Kd~300µM nih.gov
kintact~0.1min⁻¹ nih.gov
kcat325min⁻¹ nih.govresearchgate.net

Formation of Covalent Adducts with Acetylcholinesterase

The irreversible nature of this compound's inhibition suggests the formation of a covalent bond with the enzyme. nih.govmdpi.com This is a key aspect of its mechanism of action. mdpi.com The covalent adduct formation is believed to be responsible for the stable and long-lasting inhibition observed. nih.gov

Role of the α,β-Unsaturated 1,4-Dialdehyde Moiety in Reactivity

This compound contains a masked α,β-unsaturated 1,4-dialdehyde moiety, which is proposed to be crucial for its reactivity and irreversible inhibition of AChE. nih.govmdpi.comresearchgate.net α,β-unsaturated carbonyl compounds are known electrophiles that can react with nucleophilic sites on biomolecules, such as proteins. nih.govnih.gov This electrophilic character, particularly at the β-carbon, makes them susceptible to nucleophilic addition reactions. nih.govpressbooks.pub The presence of this reactive functional group in this compound is likely responsible for the formation of a novel covalent bond with AChE. nih.gov Studies with model nucleophiles have shown that this compound reacts rapidly with n-pentylamine, forming aminated pyrrole (B145914) adducts, although no reaction was observed with n-pentanethiol. researchgate.net

Identification of Specific Amino Acid Residue Interactions and Enzyme Binding Site Analysis (e.g., Lysine (B10760008), Esteratic Site)

Research suggests that this compound interacts with the acetylcholine (B1216132) recognition site, specifically the esteratic site of AChE. mdpi.comnih.gov Several potential reaction mechanisms for this compound inhibition involving covalent adduct formation with specific amino acid residues have been suggested. mdpi.comstackexchange.com These include Schiff base formation with a lysine residue, attack on the β-unsaturated carbon by a nucleophilic residue such as Cys, Lys, His, or Tyr, or the formation of a 1,4-dialdehyde intermediate that reacts with a Lys residue to form a pyrrole covalent adduct. mdpi.comstackexchange.com

Docking experiments have shown that this compound interacts with the esteratic site. mdpi.comnih.gov While early suggestions included lysine involvement, analysis of the AChE crystal structure indicates that lysine residues are generally located on the enzyme's exterior, relatively distant from the active site catalytic function. mdpi.comstackexchange.com Based on the crystal structure and experimental findings, attack on the β-unsaturated carbon by a tyrosine residue has been considered a probable mechanism, although a specific candidate tyrosine was not identified in some docking analyses. mdpi.comstackexchange.com

Investigation of Reactive Intermediates in Enzyme-Catalyzed Hydrolysis

The irreversible inhibition by this compound appears to result from either this compound itself or a reactive intermediate generated during the enzyme-catalyzed hydrolysis of this compound, rather than from its final hydrolysis products. nih.govresearchgate.netresearchgate.net This suggests that the enzymatic activity of AChE on this compound may facilitate the formation of the species that ultimately forms the irreversible covalent adduct. nih.govresearchgate.net

Mechanistic Distinction from Other Classes of AChE Inhibitors

This compound's mechanism of irreversible inhibition is distinct from that of other well-characterized classes of AChE inhibitors, such as organophosphates and carbamates. nih.govwikiwand.comwikidoc.orgnih.gov Organophosphates typically inhibit AChE by phosphorylating the catalytic serine residue in the esteratic site, forming a very stable, often irreversible, phosphoryl-enzyme complex that is slow to hydrolyze and can undergo "aging" wikiwand.comwikidoc.orgnih.govnih.govwikipedia.org. Carbamates, on the other hand, carbamoylate the active site serine, forming a less stable, pseudo-irreversible complex that can be regenerated by spontaneous hydrolysis. nih.govweizmann.ac.il

Unlike organophosphates, the irreversible inhibition by this compound does not appear to involve acylation or phosphorylation of the active site serine residue, as enzyme activity was not regenerated by incubation with oxime reactivators, which are effective in reactivating organophosphate-inhibited AChE. nih.govresearchgate.net The proposed mechanism involving covalent modification by the α,β-unsaturated 1,4-dialdehyde moiety or a related intermediate represents a novel mode of AChE inhibition compared to the well-established mechanisms of organophosphates and carbamates. nih.govwikiwand.comstackexchange.com Furthermore, unlike some inhibitors that bind to the peripheral anionic site of AChE, this compound interacts with the esteratic site. mdpi.comnih.gov

Electrophilic Reactivity and Protein Interactions in Model Systems

This compound acts as an electrophile, readily reacting with nucleophiles. beilstein-journals.orgnih.gov This reactivity is considered central to its biological effects. researchgate.net

Amine-Selective Reactivity (e.g., n-pentylamine)

Studies have shown that this compound reacts rapidly with primary amines, such as n-pentylamine. beilstein-journals.orgnih.gov This reaction leads to the formation of diastereomeric aminated pyrrole adducts. beilstein-journals.orgnih.gov The proposed mechanism involves an amine-induced conversion of the enolester-containing this compound to a 1,4-dialdehyde, followed by a Paal-Knorr pyrrole formation. beilstein-journals.org Structurally simplified analogues of this compound, including n-pentyl and cyclohexylmethyl dialdehydes and enol acetates, have also demonstrated similar amine-selective reactivity, rapidly forming pyrrole adducts when incubated with n-pentylamine. beilstein-journals.org

Protein Cross-linking and Covalent Adduct Formation with Model Proteins (e.g., Lysozyme)

This compound and its analogues have been shown to react with model proteins like lysozyme (B549824), resulting in the formation of covalent adducts and leading to protein cross-linking. beilstein-journals.orgnih.govresearchgate.net These interactions provide preliminary evidence supporting the molecular mechanism of this compound's biological activity. beilstein-journals.orgnih.govresearchgate.net The adducts formed with lysozyme are likely the result of reactions with lysine residues present in the enzyme. beilstein-journals.org Analysis of the reaction between this compound and lysozyme by mass spectrometry has identified adducts corresponding to modifications of the protein. For instance, adducts with mass increases of +180, +162, and +198 mu have been observed. The +180 mu adduct is proposed to be a pyrrole adduct formed with a lysine residue. The +162 and +198 mu adducts are likely pyrrole adducts incorporating solvolytic water and methanol (B129727), respectively. beilstein-journals.org The +198 mu adduct could also potentially arise from the elimination of water or methanol from the corresponding adducts, or from deprotonation of an azafulvenium intermediate. beilstein-journals.org The total modification yield of lysozyme by this compound has been calculated based on the distribution of these adducts. beilstein-journals.org

Table 1: Lysozyme Modification by this compound

Adduct Mass Increase (mu)Proposed Structure
+180Pyrrole adduct with lysine
+162Pyrrole adduct with lysine + H₂O
+198Pyrrole adduct with lysine + CH₃OH
+198Deprotonated azafulvenium intermediate

Investigation of Thiol Reactivity in Model Systems

In contrast to its rapid reactivity with amines, studies investigating the reaction of this compound with n-pentanethiol, a model thiol nucleophile, have shown no observable reaction, even after extended incubation periods. beilstein-journals.orgnih.gov Similarly, structurally simplified dialdehyde (B1249045) and enol acetate (B1210297) analogues of this compound also did not react with n-pentanethiol. beilstein-journals.org This suggests a selectivity in this compound's electrophilic reactions, favoring amine nucleophiles over thiol nucleophiles in these model systems.

Other Documented Biological Activities in Non-Human Models

Beyond its electrophilic reactivity, this compound has demonstrated other biological activities in non-human models, including antimicrobial and antitumoral effects. sciencemadness.org

Antimicrobial Efficacy (e.g., against Staphylococcus aureus)

This compound has been shown to possess antimicrobial properties, including the ability to inhibit the growth of Staphylococcus aureus. sciencemadness.orgbeilstein-journals.orgbeilstein-journals.org The minimum inhibitory concentration (MIC) of this compound against Staphylococcus aureus has been reported to be between 0.21 and 0.63 µg/ml, indicating potent activity against this Gram-positive bacterium. sciencemadness.org Extracts containing this compound from onchidiid species have also shown inhibitory activity against Staphylococcus aureus in microdilution assays. oszk.hu

Antitumoral Properties (in non-human in vitro or in vivo studies)

This compound appears to exhibit antitumoral properties, having demonstrated the capability to inhibit the growth of various types of cancer cells in non-human in vitro or in vivo studies. sciencemadness.orgsci-hub.se Marine natural products, including those from molluscs like Onchidium species, are considered a significant source of potential antitumoral agents, with many being tested for their growth inhibition against tumor cells in in vitro and in vivo murine models. sci-hub.sevliz.bemdpi.com While specific detailed findings on this compound's antitumoral activity in non-human models are noted, the precise mechanisms and spectrum of activity are areas of ongoing research. sciencemadness.orgsci-hub.se

Table 2: Summary of Documented Biological Activities

Biological ActivityModel SystemKey Finding
Amine-Selective ReactivityChemical models (e.g., n-pentylamine)Rapid formation of pyrrole adducts. beilstein-journals.orgnih.gov
Protein Cross-linkingModel protein (Lysozyme)Formation of covalent adducts and protein cross-linking observed. beilstein-journals.orgnih.govresearchgate.net
Thiol ReactivityChemical models (e.g., n-pentanethiol)No observable reaction. beilstein-journals.orgnih.gov
Antimicrobial EfficacyStaphylococcus aureusInhibition of growth (MIC 0.21-0.63 µg/ml). sciencemadness.org
Antitumoral PropertiesNon-human in vitro/in vivo studiesInhibition of growth of various cancer cells. sciencemadness.orgsci-hub.se

Antifeedant and Toxic Effects in Ecological Contexts (e.g., Fish Toxicity)

This compound, a sesquiterpene acetate isolated from the defensive secretion of marine molluscs such as Onchidella binneyi, plays a significant ecological role as a chemical deterrent against predators evitachem.comsciencemadness.orgwikipedia.org. The production of such defensive secretions is a crucial survival strategy for shell-less marine gastropods wikipedia.orgstackexchange.com.

Research has demonstrated that this compound exhibits toxicity to fish, supporting its function as a defense mechanism against predation in marine environments nih.gov. The presence of this compound in the defensive secretions of various Onchidella species further underscores its ecological importance nih.gov.

The feeding deterrent activity exhibited by the mollusc is proposed to be linked to the presence of a masked α,β-unsaturated 1,4-dialdehyde moiety within the structure of this compound stackexchange.comresearchgate.net. Studies investigating the electrophilic reactivity of this compound have shown it reacts rapidly with model nucleophiles like n-pentylamine, forming diastereomeric aminated pyrrole adducts researchgate.net. While no reaction was observed with n-pentanethiol, this compound and its analogues were found to react with the model protein lysozyme, leading to covalent adduct formation and protein cross-linking researchgate.net. These findings provide preliminary evidence supporting a molecular mechanism for this compound's biological activity researchgate.net.

This compound is known to act as an irreversible inhibitor of acetylcholinesterase (AChE), an enzyme crucial for neurotransmission sciencemadness.orgstackexchange.comnih.govresearchgate.netwikipedia.orgresearchgate.net. This mechanism of action is similar to that of some potent neurotoxins sciencemadness.orgwikipedia.orgresearchgate.net. The inhibition of AChE by this compound is progressive and appears to be irreversible nih.gov. Studies have investigated the interaction of this compound with AChE, revealing an apparent affinity for initial reversible binding with a Kd of approximately 300 µM nih.gov. The subsequent irreversible inhibition of enzyme activity occurs with an apparent rate constant (kintact) of approximately 0.1 min-1 nih.gov. This inhibitory activity disrupts the normal hydrolysis of acetylcholine, leading to potential disorders of neuromuscular transmission researchgate.net.

The toxic effects of compounds like this compound in marine organisms, including fish, are quantified using measures such as EC50 or LD50 values mdpi.com. These metrics indicate the concentration of a substance that causes a specific effect (e.g., 50% mortality) in a test population nih.gov. While specific detailed data tables for this compound's toxicity to various fish species at different concentrations were not extensively available in the provided search results, the literature confirms its toxicity to fish as a key ecological function nih.gov.

The ecological impacts of toxins on aquatic organisms are a significant area of study in ecotoxicology researchgate.netresearchgate.net. Antifeedant compounds and toxins produced by marine organisms play a vital role in predator-prey interactions and the structuring of marine communities researchgate.netnih.gov. The presence of this compound in the defensive secretions of Onchidella species serves as a clear example of chemical defense in the marine environment wikipedia.org.

Data on the toxicity of various substances to aquatic organisms, including fish, are often generated through standardized tests like the OECD test guideline 203 for fish acute toxicity nih.gov. These tests aim to determine the lethal concentration (LC50) over short-term exposure nih.gov. While these tests are crucial for safety assessment, there is ongoing research into alternative methods to reduce, refine, and replace in vivo fish acute toxicity studies nih.gov.

The study of natural toxins from marine organisms, such as this compound, contributes to understanding the diverse biological activities and ecological roles of marine metabolites researchgate.netmaxapress.com. These compounds can exhibit a range of effects, including toxicity and antifeeding activity against various marine organisms mdpi.com.

Structure Activity Relationship Sar and Computational Modeling

Correlating Onchidal Structural Features with Observed Biological Activities

This compound's biological activity, notably its feeding deterrent property and anticholinesterase activity, has been linked to specific features within its sesquiterpene structure. researchgate.netnih.gov A key proposed feature is the presence of a masked α,β-unsaturated 1,4-dialdehyde moiety. researchgate.netnih.gov This functional group is believed to contribute to the electrophilic nature of this compound, enabling it to react with nucleophiles. researchgate.netnih.govbeilstein-journals.org

Studies have shown that this compound acts as an electrophile, readily reacting with primary amines, such as n-pentylamine, to form diastereomeric aminated pyrrole (B145914) adducts. researchgate.netnih.govbeilstein-journals.org This reactivity with amines is considered preliminary evidence supporting the molecular mechanism of its biological activity, particularly its interaction with proteins. researchgate.netnih.govbeilstein-journals.org Interestingly, no reaction was observed between this compound and n-pentanethiol, suggesting a degree of selectivity in its nucleophilic reactions. researchgate.netnih.govbeilstein-journals.org

This compound's ability to inhibit AChE in a progressive and apparently irreversible manner is a significant biological activity. nih.govmdpi.com The compound has been shown to interact with the acetylcholine (B1216132) recognition site of AChE, specifically the esteratic site. mdpi.commdpi.com The irreversible nature of the inhibition suggests the formation of a covalent bond between this compound and the enzyme. mdpi.comnih.govstackexchange.com

Design and Evaluation of Structure-Activity Analogues

To further understand the structural requirements for this compound's activity, structurally simplified analogues have been designed and evaluated. N-pentyl and cyclohexylmethyl dialdehyde (B1249045) analogues of this compound were synthesized and found to exhibit similar amine-selective reactivity to the parent compound. researchgate.netnih.govbeilstein-journals.org These analogues, like this compound, reacted with the model protein lysozyme (B549824), forming covalent adducts and leading to protein cross-linking. researchgate.netnih.govbeilstein-journals.org

The synthesis of these simplified analogues, such as n-pentyl dialdehydes and cyclohexylmethyl dialdehydes, allowed for the investigation of how variations in the side chain affect reactivity. beilstein-journals.orgbeilstein-journals.org These studies demonstrated that the core dialdehyde functionality and its electrophilic nature are important for the observed reactivity with amines and proteins. nih.govbeilstein-journals.org The formation of pyrrole adducts was observed upon reaction of these dialdehyde analogues with pentylamine, similar to this compound. beilstein-journals.org

In Silico Approaches for Activity Prediction and Mechanism Elucidation

Computational methods play a valuable role in understanding the activity of natural products like this compound, complementing experimental studies by providing insights into potential interactions and mechanisms at the molecular level. nih.govijpsdronline.commdpi.com

Molecular Docking Simulations with Target Enzymes

Molecular docking simulations have been employed to investigate the binding of this compound to its target enzyme, acetylcholinesterase. Docking studies have shown that this compound interacts with the esteratic site of AChE, which aligns with experimental observations. mdpi.commdpi.comnih.gov These simulations can generate potential binding poses, illustrating how this compound might orient itself within the active site of the enzyme. mdpi.comnih.gov

In docking experiments, the cyclohexane (B81311) ring of this compound has been observed to position itself in the bottleneck region between the surface of AChE and the active site residues. mdpi.comnih.gov The acetate (B1210297) ester group has also been shown in some poses to be located in the oxyanion hole of the enzyme. mdpi.comnih.gov These computational studies provide a theoretical basis for the observed interaction between this compound and AChE, suggesting potential key residues involved in binding. mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build mathematical models that correlate chemical structure with biological activity. mdpi.com While specific detailed QSAR models focusing solely on this compound were not extensively detailed in the search results, the application of QSAR in predicting the activity of chemical compounds, including natural products and drug impurities, is a recognized approach. researchgate.netmdpi.comdntb.gov.uaresearchgate.netdntb.gov.ua

QSAR models aim to identify structural features or physicochemical properties that are predictive of a compound's activity. mdpi.com These models can be used to predict the activity of new or untested compounds based on their structures. mdpi.com The development of QSAR models often involves using molecular descriptors to represent the chemical structures and statistical methods to build the predictive models. mdpi.com

Application of Computational Toxicology and Predictive Models in Natural Products

Computational toxicology encompasses the use of computer-based models to predict the potential adverse effects of chemicals. mdpi.comazolifesciences.comtoxicology.org This field is increasingly applied to natural products to assess their safety and understand potential toxic mechanisms. researchgate.netnih.govdntb.gov.ua Computational toxicology methods can include rule-based systems, molecular docking, and QSAR modeling. mdpi.com

Predictive models in computational toxicology can help in evaluating the potential risks associated with natural compounds by predicting endpoints such as genotoxicity, carcinogenicity, and enzyme inhibition based on structural properties. mdpi.comtoxicology.org These in silico approaches can serve as a complementary tool to traditional experimental testing, offering a more rapid and cost-effective way to screen compounds and prioritize those for further investigation. mdpi.comazolifesciences.com The application of computational toxicology to natural products like this compound contributes to a better understanding of their potential biological effects and safety profiles. researchgate.netnih.govdntb.gov.ua

Compounds Mentioned and Their PubChem CIDs:

Compound NamePubChem CID
This compound6434437
Polygodial644046
Scalaradial101143
Caulerpenyne5281058
Oxytoxin 2119063
n-pentylamine8023
n-pentanethiol8084
Lysozyme6225
Acetylcholinesterase (AChE)1742
Acetylcholine187

Interactive Data Tables:

While specific quantitative data (like IC50 values for a series of analogues or binding energies from docking) for this compound and its analogues across various studies were not consistently provided in a format suitable for direct extraction into detailed comparative tables within the search snippets, the text describes key findings regarding reactivity and interactions.

Table 1: Reactivity of this compound and Analogues with Nucleophiles

Compound NameNucleophileObserved ReactivityReference
This compoundn-pentylamineRapid reaction, pyrrole adducts formed researchgate.netnih.govbeilstein-journals.org
This compoundn-pentanethiolNo reaction observed researchgate.netnih.govbeilstein-journals.org
This compoundLysozymeCovalent adducts, protein cross-linking researchgate.netnih.govbeilstein-journals.org
n-pentyl dialdehyde analoguesn-pentylamineSimilar amine-selective reactivity, pyrrole formation researchgate.netnih.govbeilstein-journals.org
cyclohexylmethyl dialdehyde analoguesn-pentylamineSimilar amine-selective reactivity, pyrrole formation researchgate.netnih.govbeilstein-journals.org
n-pentyl dialdehyde analoguesLysozymeCovalent adducts, protein cross-linking researchgate.netnih.govbeilstein-journals.org
cyclohexylmethyl dialdehyde analoguesLysozymeCovalent adducts, protein cross-linking researchgate.netnih.govbeilstein-journals.org

Table 2: this compound Interaction with Acetylcholinesterase (AChE)

Interaction TypeLocation on AChEDescriptionReference
Reversible BindingAcetylcholine recognition site, esteratic siteApparent affinity (Kd) ~300 µM nih.govmdpi.commdpi.com
Irreversible InhibitionN/AProgressive, apparently irreversible inhibition nih.govmdpi.com
Covalent Bond FormationN/ASuggested mechanism for irreversible inhibition mdpi.comnih.govstackexchange.com
Docking InteractionEsteratic siteThis compound interacts within this site mdpi.commdpi.comnih.gov
Docking Pose Feature 1Bottleneck near active siteCyclohexane ring positioned here mdpi.comnih.gov
Docking Pose Feature 2Oxyanion holeAcetate ester located here in some poses mdpi.comnih.gov

Ecological Chemical Biology of Onchidal

Role in Predator Deterrence and Chemical Defense Mechanisms in Marine Organisms

Onchidal serves as a crucial chemical defense mechanism in the marine organisms that produce it, primarily acting as a feeding deterrent against potential predators. wikipedia.organimalia.bionih.govevitachem.com The production of defensive secretions containing compounds like this compound is particularly important for shell-less marine gastropods, which lack the physical protection of an external shell and thus rely on chemical defenses for survival. wikipedia.organimalia.biostackexchange.com

The defensive secretion containing this compound is released upon attack. wikipedia.organimalia.bio Research indicates that the effect of this compound on predators can be irreversible, causing them to subsequently avoid the sea slug as a food source. wikipedia.organimalia.bio This deterrence is attributed to this compound's activity as a neurotoxin, specifically as an irreversible inhibitor of acetylcholinesterase (AChE). nih.govwikipedia.orgstackexchange.com AChE is an enzyme essential for nerve function, and its inhibition by this compound disrupts neurotransmission, leading to neurotoxic effects in predators. nih.gov While the exact mechanism of interaction with AChE has been studied, it is known to form a covalent species with the enzyme. stackexchange.com This mechanism is similar to that of some potent neurotoxins, although this compound is structurally distinct from organophosphorus or carbamate (B1207046) compounds. wikipedia.org

Studies on the defensive secretions of Onchidella binneyi have identified this compound as a key lipid-soluble component responsible for chemical protection. cymitquimica.comhodoodo.com The presence of a masked α,β-unsaturated 1,4-dialdehyde moiety within the structure of this compound is proposed to contribute to its feeding deterrent activity. nih.gov Chemical reactivity studies have shown that this compound can react with amines to form pyrrole (B145914) products, suggesting a mechanism involving the conversion to a 1,4-dialdehyde followed by pyrrole formation. nih.gov This electrophilic reactivity, particularly with nucleophiles like the amine groups of proteins, is thought to be the basis of its biological activity. nih.govresearchgate.net

The ecological effectiveness of chemical defenses like this compound is a significant area of marine chemical ecology research. researchgate.netscribd.comnih.govnih.gov Many marine organisms, especially sessile invertebrates, rely on chemical defenses due to their limited mobility. plos.org These defenses can be constitutive or induced upon predation. plos.orgmdpi.com While this compound appears to be a constitutive defense in Onchidella binneyi, the broader context of marine chemical defense involves a diverse array of compounds and strategies employed by various organisms to deter a range of predators, including fish, crabs, and sea stars. nih.govmdpi.com

Here is a table summarizing some of the marine organisms known to produce this compound:

Organism SpeciesClassNotesSource
Onchidella binneyiGastropodaProduces this compound in defensive secretion nih.govwikipedia.organimalia.biowikipedia.orgnih.govcymitquimica.comhodoodo.comresearchgate.net
Elysia crispataGastropodaContains this compound researchgate.netvliz.be
Onchidella borealisGastropodaContains this compound iflora.cn
Onchidella patelloidesGastropodaContains this compound iflora.cn

Interspecies Chemical Signaling and Interactions

Beyond its role in direct predator deterrence, this compound and similar marine natural products can be involved in broader interspecies chemical signaling and interactions within marine ecosystems. Chemical signals are fundamental to the complex interactions between marine organisms, influencing community structure, predator-prey dynamics, and even reproductive strategies. nih.govmdpi.comcsic.es

While specific detailed research on this compound's direct involvement in interspecies signaling beyond predator deterrence is less extensively documented in the provided context, the broader field of marine chemical ecology highlights the diverse ways secondary metabolites mediate interactions. These can include allelochemicals that affect the growth, survival, and reproduction of other species, infochemicals that carry information between organisms, and compounds involved in symbiotic relationships. nih.govmdpi.comresearchgate.net

Marine organisms utilize a complex chemical language for various purposes, such as bacteria using autoinducers for quorum sensing to coordinate behavior, phytoplankton releasing distress signals when attacked, and zooplankton producing alarm pheromones. csic.es While this compound's primary known function is defensive, the possibility of it or its metabolic products influencing other species interactions within its ecological niche, perhaps at a subtler level, aligns with the general principles of marine chemical ecology. mdpi.comresearchgate.net The masked α,β-unsaturated 1,4-dialdehyde moiety in this compound, which contributes to its reactivity, could potentially interact with biological molecules in the environment or other organisms, leading to unintended or secondary ecological effects. nih.govresearchgate.net

The presence of this compound in different species, like Onchidella and Elysia crispata, which have different ecological strategies (e.g., Elysia crispata is known for incorporating compounds from its diet), hints at potential chemical interactions related to diet and sequestration or biosynthesis pathways within marine food webs. researchgate.netvliz.bemdpi.com

Biotransformation and Metabolic Fate in Ecological Niches

The biotransformation and metabolic fate of natural products like this compound within marine organisms and their ecological niches are critical aspects of chemical ecology. These processes can influence the compound's persistence, activity, and potential transfer through food webs.

While detailed studies specifically on the biotransformation and metabolic fate of this compound in Onchidella binneyi or other producing organisms are not extensively described in the provided search results, the general principles of biotransformation in marine organisms offer context. Marine organisms possess enzymatic systems capable of metabolizing both endogenous and exogenous compounds, including natural products and pollutants. nih.gov These biotransformation processes can involve various reactions aimed at detoxifying or eliminating compounds, or in some cases, activating them. nih.gov

For this compound, its proposed mechanism of action involving conversion to a reactive 1,4-dialdehyde suggests a potential metabolic step or environmental transformation that enhances its activity. nih.gov The reaction of this compound with amines to form pyrrole products in chemical studies provides a possible example of how it might be transformed upon release into the environment or upon ingestion by a predator. nih.gov

The case of Elysia crispata containing this compound, alongside other compounds obtained from its algal diet, suggests that some marine organisms might acquire defensive compounds through their food and potentially biotransform them. researchgate.netvliz.bemdpi.com This highlights the interconnectedness of biotransformation, diet, and chemical defense strategies in marine ecosystems.

The metabolic fate of a compound in an ecological niche is also influenced by factors such as its stability in seawater, its susceptibility to microbial degradation, and its potential for bioaccumulation or biomagnification in food webs. While this compound is a lipid-soluble compound cymitquimica.com, its specific fate in the marine environment and its potential for trophic transfer would require dedicated research. Studies on the disposition of xenobiotic chemicals in marine organisms demonstrate that biotransformation significantly influences their accumulation and potential toxicity within food webs. nih.gov

Understanding the biotransformation and metabolic fate of this compound is crucial for a complete picture of its ecological role, including its persistence in the environment, its impact on organisms at different trophic levels, and the energetic costs associated with its production and processing by the producing organism. geomar.defrontiersin.orgfrontiersin.org

Advanced Methodologies in Onchidal Research

Advanced Spectroscopic and Chromatographic Techniques for Characterization

The structural elucidation and characterization of onchidal rely heavily on advanced spectroscopic and chromatographic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools in this regard. nih.govrsc.orgiiab.mebiorxiv.org

NMR spectroscopy, including 1H and 13C NMR, provides detailed information about the carbon-hydrogen framework and functional groups within the this compound molecule. Techniques such as 2D NMR experiments (e.g., COSY, HMQC, HMBC, NOESY) are crucial for assigning signals and establishing the connectivity and relative stereochemistry of the molecule. ird.frnih.govbeilstein-journals.org For instance, NMR analysis has been used to determine the configuration of specific chiral centers within this compound and related polypropionate compounds isolated from Onchidium species. ird.fr

Mass spectrometry is vital for determining the molecular weight and elemental composition of this compound, as well as providing insights into its fragmentation patterns. High-resolution mass spectrometry (HRMS), such as High-Resolution Electron Ionization Mass Spectrometry (HREIMS), allows for the precise determination of the molecular formula. ird.fr Electrospray Ionization Mass Spectrometry (ESI-MS) is also commonly used, particularly for analyzing polar compounds and their adducts. nih.gov The combination of chromatographic techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), including LC-MS-QTOF, enables the separation and identification of this compound within complex biological extracts and the analysis of its metabolites or reaction products. nih.govresearchgate.net These hyphenated techniques are essential for both targeted and untargeted analysis. mdpi.com

Spectroscopic data, such as infrared (IR) spectroscopy, can provide information on the functional groups present, like hydroxyl, ester, and dienone bands in this compound and related compounds. ird.fr UV-Vis spectroscopy is also employed for characterizing compounds based on their electronic transitions.

Research findings often involve the comparison of experimental spectroscopic data with calculated values or data from known compounds to confirm the structure of isolated or synthesized this compound. nih.govmdpi.com

Proteomic Approaches for Identification of this compound-Protein Adducts and Cellular Targets

Proteomics plays a critical role in understanding the molecular mechanisms of this compound's activity, particularly its interaction with proteins. This compound is known as an irreversible acetylcholinesterase inhibitor, and proteomic approaches can help identify the specific amino acid residues involved in this covalent modification and potentially uncover other protein targets. wikipedia.orgnih.govsciencemadness.org

Identifying protein covalent adducts formed by reactive compounds like this compound is a significant area of research. biorxiv.orgmdpi.comnih.gov Mass spectrometry-based proteomics is the primary tool for this purpose. biorxiv.orghelmholtz-hzi.denih.gov Strategies often involve "bottom-up" proteomics workflows, where proteins are enzymatically digested into peptides, and these peptides are then analyzed by LC-MS/MS. mdpi.com

Advanced data analysis methods, such as open-mass search algorithms, are being developed to identify unknown protein adducts without prior knowledge of the adduct mass. biorxiv.orgnih.gov Tools like Magnum and Limelight are examples of software designed to facilitate the identification and visualization of xenobiotic-protein adducts from mass spectrometry data. biorxiv.orgnih.gov These methods can help overcome the challenges associated with the low abundance of adducted proteins in complex biological samples. mdpi.com

Studies investigating the electrophilic reactivity of this compound have shown its rapid reaction with nucleophiles like n-pentylamine, forming pyrrole (B145914) adducts, while no reaction was observed with n-pentanethiol under similar conditions. nih.govresearchgate.net This suggests a selectivity in its reactions with different types of nucleophilic residues in proteins. This compound and its analogues have been shown to form covalent adducts with model proteins like lysozyme (B549824), leading to protein cross-linking, providing preliminary evidence for its molecular mechanism of biological activity. researchgate.net

Chemical proteomics approaches utilize small molecule probes, often based on natural products, to identify protein binding partners or targets in live cells. nih.govnih.gov These probes can be designed to covalently link to their target proteins, allowing for their isolation and identification using mass spectrometry. nih.gov Quantitative proteomics can further help in distinguishing true interacting partners from non-specific binding. nih.gov

Metabolomics and Comprehensive Metabolic Pathway Analysis

Metabolomics, the comprehensive study of metabolites within a biological system, is valuable for understanding the metabolic fate of this compound and its impact on cellular metabolism. nih.govresearchgate.net Coupled with comprehensive metabolic pathway analysis, this approach can reveal how organisms process this compound and how this compound perturbs endogenous metabolic networks.

Metabolomics studies often employ GC-MS and LC-MS-QTOF techniques to profile the metabolic landscape of biological samples. nih.gov These methods can identify and quantify a wide range of metabolites, providing a snapshot of the metabolic state. nih.gov For example, metabolomic profiling of fungal species like Penicillium claviforme has identified various secondary metabolites, including this compound, highlighting the utility of these techniques in natural product discovery and metabolic analysis. nih.govresearchgate.net

Metabolic pathway analysis involves the systematic study and mapping of biochemical processes within an organism. creative-proteomics.com This includes identifying key metabolites, mapping their flow through different cellular compartments and pathways, and elucidating regulatory mechanisms. creative-proteomics.com Tools and databases like MetaboAnalyst and KEGG PATHWAY are used for analyzing metabolomics data and integrating it with known metabolic pathways to gain biological insights. metaboanalyst.cagenome.jp

While specific detailed research findings on the comprehensive metabolic pathway analysis of this compound in organisms that produce or are exposed to it are not extensively detailed in the provided snippets, the general methodologies of metabolomics and pathway analysis are well-established and applicable to such investigations. Studies have shown that this compound can be found in various metabolic pathways within the body. rsc.org Integrated analysis of transcriptomics and metabolomics has been used to understand cellular changes in response to chemical exposure, a methodology that could be applied to this compound research to reveal changes in metabolic pathways. researchgate.net

Biocatalysis and Enzyme Engineering for this compound-Related Compound Synthesis

Biocatalysis and enzyme engineering offer promising avenues for the sustainable and efficient synthesis of this compound and its analogues. While the total synthesis of this compound has not yet been achieved, biocatalytic approaches could potentially provide alternative routes or aid in the synthesis of complex intermediates. sciencemadness.org

Biocatalysis leverages the high selectivity and efficiency of enzymes to catalyze chemical reactions under mild conditions, often in aqueous media. researchgate.netnih.gov This contrasts with traditional chemical synthesis, which may require harsh conditions and produce significant waste. nih.gov Enzymes, such as lipases and phospholipases, have been successfully used in the enzymatic production of structured lipids and other complex molecules. researchgate.net

Enzyme engineering, including techniques like directed evolution and computational redesign, aims to improve enzyme performance, expand their substrate scope, and enhance their stability for specific synthetic applications. nih.govanr.frnih.govrsc.org Engineered enzymes can be tailored to catalyze specific transformations with high stereo-, regio-, and chemoselectivity. anr.fr This is particularly relevant for synthesizing complex natural products with multiple chiral centers like this compound.

While direct examples of biocatalysis or enzyme engineering specifically applied to the synthesis of this compound were not prominently featured in the search results, the principles and methodologies are highly relevant. Research in biocatalytic synthesis of natural products and their derivatives is an active field. nih.gov Engineered enzymes are being used industrially to produce diverse molecules, including intermediates for pharmaceuticals. nih.govrutgers.edu The development of artificial enzymatic systems and the engineering of biosynthetic enzymes are key areas that could contribute to future synthetic efforts for this compound-related compounds. anr.frnih.gov

Emerging Research Directions and Future Perspectives

Exploration of Novel Biological Targets Beyond Acetylcholinesterase

While onchidal is well-established as an AChE inhibitor, its interaction with other biological targets is an area of ongoing investigation. The unique reactivity conferred by its α,β-unsaturated aldehyde moiety suggests potential interactions with other proteins or biomolecules beyond the cholinergic system. Research into novel targets could uncover additional pharmacological activities or provide a more comprehensive understanding of this compound's biological effects. Given its natural origin as a defensive toxin, exploring its interactions with targets relevant to predation or microbial defense could also be fruitful. nih.govnih.govacs.org Studies have indicated potential antimicrobial properties, specifically against Staphylococcus aureus, and possible anti-tumoral effects, suggesting interactions with targets involved in bacterial growth or cancer cell proliferation. sciencemadness.org Further research is needed to identify the specific molecular targets responsible for these observed activities.

Chemoenzymatic and Biosynthetic Engineering for Production of this compound and its Analogs

The isolation of this compound from natural sources, such as the defensive secretions of Onchidella binneyi, can be challenging due to the limited quantities produced by individual organisms. sciencemadness.org This limitation highlights the need for alternative production methods to facilitate further research and potential development. Chemoenzymatic synthesis, which combines chemical and enzymatic steps, and biosynthetic engineering approaches offer promising routes for the sustainable and scalable production of this compound and its structural analogs. uq.edu.aunih.govmdpi.comrsc.org

Chemoenzymatic strategies could leverage the specificity of enzymes to catalyze key transformations in the synthesis of this compound's complex structure. This approach can potentially lead to more efficient and environmentally friendly synthetic routes compared to traditional chemical synthesis alone. mdpi.comrsc.org

Biosynthetic engineering involves manipulating the genetic pathways of organisms to produce desired compounds. While the full biosynthetic pathway of this compound in Onchidella binneyi is not yet fully elucidated, understanding the enzymes and genes involved could pave the way for engineering microorganisms or other expression systems to produce this compound or novel analogs. This could involve identifying and transferring the relevant biosynthetic gene clusters. Advances in this area could provide a renewable source of this compound and enable the production of structural variants with potentially altered or improved biological activities.

Refinement of Mechanistic Understanding through Advanced Computational Modeling

Advanced computational modeling techniques, such as molecular docking, molecular dynamics simulations, and quantum mechanics calculations, are invaluable tools for gaining a deeper understanding of this compound's interaction with its biological targets, particularly AChE. researchgate.netmdpi.comresearchgate.netmdpi.com

Computational studies have already provided insights into this compound's interaction with the esteratic site of AChE, consistent with experimental findings. mdpi.com However, the precise details of the irreversible covalent bond formation between this compound (or a reactive intermediate) and AChE, which does not involve the active site serine, remain an area for further investigation. nih.gov Computational modeling can help to:

Identify the specific amino acid residues involved in the covalent modification.

Characterize the transition states and energy barriers of the reaction.

Elucidate the role of the α,β-unsaturated aldehyde moiety in the irreversible inhibition.

Predict the binding affinity and orientation of this compound and its analogs within the active site gorge of AChE. mdpi.com

Refining the mechanistic understanding through computational modeling can guide the design of new inhibitors with tailored properties and potentially predict their interactions with other biological targets.

Discovery of Additional Natural Sources and Related Chemotypes

This compound has been identified as a defensive secretion in Onchidella binneyi and several other Onchidella species. nih.govnih.govwikipedia.orgacs.orgsciencemadness.org Further exploration of marine organisms, particularly other molluscs and invertebrates that share similar ecological niches or defensive strategies, could lead to the discovery of additional natural sources of this compound or related sesquiterpenoids. acs.org

Investigating the chemical profiles of these organisms using advanced analytical techniques could reveal novel this compound analogs or chemotypes with potentially different or enhanced biological activities. The discovery of related compounds could also provide valuable insights into the biosynthetic pathways of this compound and the structural features critical for its activity. This exploration contributes to the broader understanding of natural product diversity and their ecological roles.

Design of Next-Generation Chemical Probes Based on this compound Scaffold

The unique structure and irreversible inhibitory mechanism of this compound make its scaffold an attractive starting point for the design of next-generation chemical probes. nih.govnih.govlstmed.ac.ukresearchgate.netbeilstein-journals.orgrsc.org Chemical probes are valuable tools for studying protein function, identifying drug targets, and validating biological pathways.

Probes based on the this compound scaffold could be designed to:

Selectively target specific cholinesterases or other identified biological targets.

Incorporate tags (e.g., fluorescent dyes, affinity tags) for visualization, isolation, and identification of the proteins they interact with. lstmed.ac.ukrsc.org

Serve as tools to investigate the role of AChE and other targets in various physiological and pathological processes.

The irreversible nature of this compound's inhibition is particularly useful for probe design, allowing for the formation of stable covalent conjugates with the target protein. nih.govnih.gov By modifying the this compound scaffold, researchers can aim to improve target specificity, enhance reactivity with specific residues, or introduce functionalities for downstream analysis, thereby creating powerful tools for chemical biology and drug discovery.

Q & A

Q. How should researchers optimize chromatographic conditions for separating this compound stereoisomers?

  • Methodological Answer : Screen chiral stationary phases (e.g., Chiralpak IA/IB) with polar organic mobile phases (e.g., hexane/isopropanol). Monitor separation via circular dichroism (CD) detectors. For preparative isolation, use recycling HPLC to resolve closely eluting isomers .

Data Presentation and Reproducibility

Table 1 : Key Analytical Parameters for this compound Characterization

ParameterMethodReference
Molecular FormulaHRMS (m/z 373.3556 [M + H]<sup>+</sup>)
Pyrrole Adduct Detection<sup>1</sup>H NMR (δ 6.2–6.8 ppm)
Protein CrosslinkingESIMS (lysozyme dimers/trimers)
AChE Binding AffinitySPR (Kd = 300 μM)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.